3,3',5,5'-Tetraiodothyroformic acid structure and properties
3,3',5,5'-Tetraiodothyroformic acid structure and properties
An In-depth Technical Guide to 3,3',5,5'-Tetraiodothyroformic Acid
Introduction: Delineating a Key Thyroxine Analogue
3,3',5,5'-Tetraiodothyroformic acid, also known as T4-Benzoic Acid, represents a critical molecule in the study of thyroid hormone metabolism and function. As a close structural analogue of the primary thyroid hormone, thyroxine (T4), it is distinguished by the replacement of T4's alanine side chain with a carboxylic acid group. This modification significantly alters its biochemical properties and metabolic fate. While often overshadowed by its more extensively studied counterpart, 3,3',5,5'-tetraiodothyroacetic acid (Tetrac), the formic acid derivative holds unique significance as a naturally occurring metabolite of T4 identified in mammalian systems and as a known impurity in synthetic levothyroxine preparations[1][2][3].
This guide provides a comprehensive technical overview of 3,3',5,5'-tetraiodothyroformic acid, designed for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore its structural characteristics, biological context, and the analytical methodologies essential for its accurate detection and quantification. The focus will be on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Part 1: Core Physicochemical Characteristics
A thorough understanding of a molecule's physicochemical properties is the foundation of all subsequent biological and analytical work. 3,3',5,5'-Tetraiodothyroformic acid is an achiral molecule whose high iodine content dominates its molecular weight and influences its solubility[4]. It typically presents as a white to light brown solid[1][5].
The structural distinction between 3,3',5,5'-Tetraiodothyroformic acid and its parent hormone, Thyroxine (T4), is illustrated below. The key difference is the substitution of the L-alanine side chain in T4 with a simple benzoic acid moiety.
Caption: Comparison of 3,3',5,5'-Tetraiodothyroformic Acid and Thyroxine (T4).
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₆I₄O₄ | [1][4][6] |
| Molecular Weight | 733.80 g/mol | [1][4] |
| CAS Number | 2055-97-2 | [5][6][7] |
| Appearance | White to Light Brown Solid | [1][5] |
| Melting Point | 236-239 °C (decomposes) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [5] |
| SMILES | O=C(O)c1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1 | [1][4] |
| InChIKey | HKJUOMPYMPXLFS-UHFFFAOYSA-N | [1][4] |
Part 2: Biological Significance and Putative Mechanism of Action
The biological role of 3,3',5,5'-tetraiodothyroformic acid is primarily understood through its relationship with T4. It was first identified as a metabolite within rat liver homogenates, where it is postulated to form via mitochondrial β-oxidation of tetraiodothyropyruvate[2][3]. This metabolic link underscores its presence in endogenous systems.
Functionally, thyroid hormones and their analogues mediate their effects by binding to nuclear thyroid hormone receptors (TRs), which exist mainly as two isoforms, TRα and TRβ[8][9]. These receptors are ligand-dependent transcription factors that, upon hormone binding, form heterodimers with the retinoid X receptor (RXR)[9]. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription[9][10]. Given its structural homology to T4, 3,3',5,5'-tetraiodothyroformic acid is expected to interact with this same signaling pathway, acting as a thyromimetic compound.
The generalized signaling pathway is depicted below.
Caption: Generalized Thyroid Hormone Receptor Signaling Pathway.
Part 3: A Validated Workflow for Analytical Quantification
Accurate quantification of thyroid hormone metabolites in biological matrices is challenging due to their low endogenous concentrations and the complexity of the sample matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for this application, offering unparalleled sensitivity and specificity[11][12].
Here, we outline a robust, self-validating workflow for the extraction and analysis of 3,3',5,5'-tetraiodothyroformic acid from a complex biological matrix such as serum. The causality for each step is explained to ensure methodological integrity.
Experimental Protocol: LC-MS/MS Quantification from Serum
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Sample Preparation & Internal Standard Spiking:
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Thaw 100 µL of serum sample on ice.
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Add 10 µL of a working internal standard solution (e.g., ¹³C₆-labeled 3,3',5,5'-tetraiodothyroacetic acid, as a structurally similar standard).
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Rationale: An isotopically labeled internal standard is crucial. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy in quantification by correcting for variations during sample preparation and injection[11][12].
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-
Protein Precipitation:
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Add 300 µL of ice-cold acetonitrile to the sample.
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Vortex vigorously for 1 minute.
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Rationale: Acetonitrile is an effective protein precipitant. This step removes the bulk of high-abundance proteins (like albumin) which would otherwise interfere with chromatography and ionize preferentially in the mass spectrometer source, suppressing the analyte's signal[12].
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-
Centrifugation:
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Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
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Rationale: This step pellets the precipitated proteins, leaving the analyte and internal standard dissolved in the supernatant. A low temperature is maintained to minimize potential degradation of the analyte.
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-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Carefully transfer the supernatant to a new tube.
-
For very complex matrices or when ultra-low detection limits are required, an SPE step can be added. Pass the supernatant through a mixed-mode anion exchange SPE cartridge.
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Wash the cartridge with a non-polar solvent to remove lipids.
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Elute the analyte with an acidic organic solvent.
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Rationale: SPE provides a secondary, more selective cleanup, removing interfering compounds (e.g., phospholipids, salts) that remain after protein precipitation. Anion exchange is chosen because the carboxylic acid moiety of the analyte will be deprotonated and bind to the stationary phase[11].
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-
Evaporation and Reconstitution:
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Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 30°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
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Rationale: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the initial mobile phase is critical for good peak shape during the subsequent chromatographic separation.
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-
LC-MS/MS Analysis:
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Chromatography: Inject 10 µL of the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
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Rationale: Reverse-phase chromatography separates the analyte from other components based on hydrophobicity. The acidic mobile phase enhances protonation for positive mode or, in this case, ensures the carboxyl group is available for deprotonation in negative mode[12]. ESI- is chosen as the carboxylate group readily forms a [M-H]⁻ ion. MRM provides exceptional specificity by monitoring a unique fragmentation pattern, virtually eliminating false positives.
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The logical flow of this analytical workflow is visualized below.
Caption: LC-MS/MS Analytical Workflow for T4-Formic Acid Quantification.
Conclusion
3,3',5,5'-Tetraiodothyroformic acid, while less prominent than other thyroxine derivatives, is a molecule of significant interest for its role as an endogenous metabolite and its potential to interact with the critical thyroid hormone signaling pathway. Its structural similarity to T4 makes it a valuable subject for studies in endocrinology, toxicology, and drug metabolism. The primary challenge lies in its analytical chemistry, which demands highly sensitive and specific methods like LC-MS/MS for reliable quantification in complex biological systems. The methodologies and insights presented in this guide provide a robust framework for researchers to pursue further investigations into the precise biological functions and clinical relevance of this unique thyroxine analogue.
References
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Ramsden, D. B., Lawson, A. M., Raw, P. J., & Hoffenberg, R. (1974). The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver . Biochemical Journal, 143(1), 47–50. [Link]
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Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 . PubChem. [Link]
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Ramsden, D. B., Lawson, A. M., Raw, P. J., & Hoffenberg, R. (1974). The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver . Biochemical Journal. [Link]
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van Deursen, D., van der Veen, J., de Rijke, Y. B., & Peeters, R. P. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum . Clinical Chemistry, 66(6), 825–835. [Link]
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Prasain, K., Williams, A. T., & Miller, F. W. (2021). Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3',5-triiodo-L-thyronine and 3,3',5,5'-tetraiodo-L-thyronine in rodent serum . Journal of analytical toxicology. [Link]
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Ike, M., Chen, Z., Nakada, N., Tanaka, H., & Yamashita, N. (2022). Identification by Liquid Chromatography–Tandem Mass Spectrometry and Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents from Sewage Treatment Plants . Environmental Science & Technology. [Link]
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Wang, W., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms . Marine Drugs. [Link]
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Schlemmer, A., et al. (2020). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus . ChemistryOpen. [Link]
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3,5,3,5-Tetraiodothyronine | C15H15I4NO4 | CID 69523315 . PubChem. [Link]
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